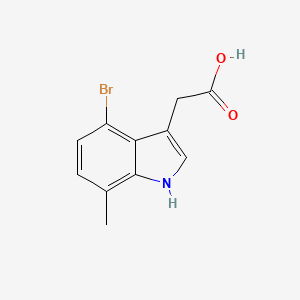
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid
Descripción general
Descripción
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest among researchers. For instance, a reaction between isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene via Bartoli reaction conditions in THF at −40 C gave 2,4-dimethyl-7-bromoindole in a satisfactory yield (67% yield) .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The specific chemical reactions involving 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid are not directly mentioned in the search results.Aplicaciones Científicas De Investigación
Bacterial Catabolism of Indole-3-Acetic Acid
Research has explored the catabolism of indole-3-acetic acid (IAA), highlighting the identification of gene clusters responsible for the aerobic and anaerobic degradation of IAA in bacteria. This study provides insights into the potential biotechnological applications of IAA-degrading bacteria, including their use in treating pathologies related to IAA excess in plants and humans (Laird, Flores, & Leveau, 2020).
Regulation of Cell Death Induced by Acetic Acid in Yeasts
Investigations into the cell death mechanisms induced by acetic acid in yeast cells have improved our understanding of molecular events involved, with potential implications for biotechnology and biomedicine (Chaves et al., 2021).
Analysis of 2,4-D Herbicide Toxicity
Studies have quantitatively summarized the characteristics of 2,4-D (2,4-dichlorophenoxyacetic acid) toxicity and mutagenicity, aiming to identify future research trends and gaps in this field (Zuanazzi, Ghisi, & Oliveira, 2020).
Effects of Auxin and Gibberellic Acid on Algae Growth
Research on the effects of auxin (such as indole-acetic acid) and gibberellic acid on algae growth, particularly Ulothrix, has contributed to our understanding of plant hormones' impact on non-plant organisms (Conrad, Saltman, & Eppley, 1959).
Indole Synthesis Classification
A comprehensive review proposed a classification for all indole syntheses, aiming to organize the scattered methods across organic chemistry literature and support future research efforts in indole synthesis (Taber & Tirunahari, 2011).
Organic Acids in Acidizing Operations
The review on organic acids' roles in acidizing operations for carbonate and sandstone formations outlines the advancements, challenges, and applications in oil and gas operations, emphasizing the environmental and operational benefits of using organic acids over traditional acidizing chemicals (Alhamad et al., 2020).
Auxin Response Under Osmotic Stress
This review explores how auxin response pathways are modulated in response to osmotic stresses, highlighting the molecular perturbations and physiological strategies plants employ to acclimate to changing environments (Naser & Shani, 2016).
Pervaporation Separation of Water-Acetic Acid Mixtures
Research into pervaporation (PV) separation techniques for water-acetic acid mixtures addresses the need for economical and environmentally friendly separation processes, critical for recycling acetic acid from industrial wastewater (Aminabhavi & Toti, 2003).
Propiedades
IUPAC Name |
2-(4-bromo-7-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-2-3-8(12)10-7(4-9(14)15)5-13-11(6)10/h2-3,5,13H,4H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRLSBLJPFSNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



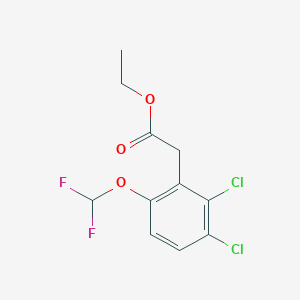
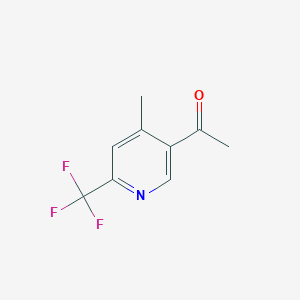
![5-Bromo-7-methoxy-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1449014.png)
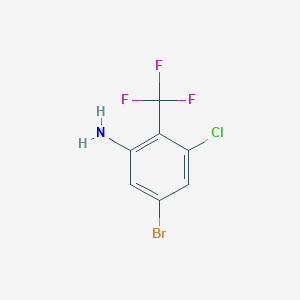
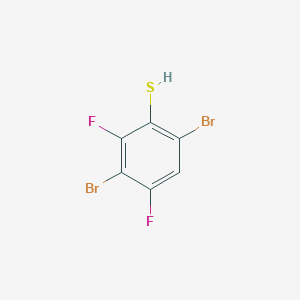
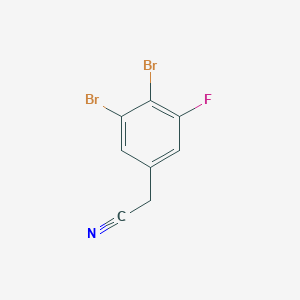
![tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride](/img/structure/B1449020.png)
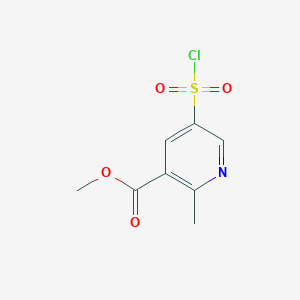
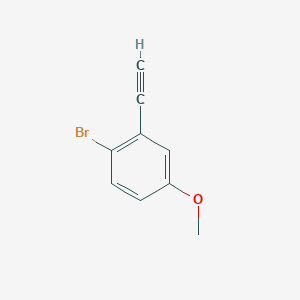
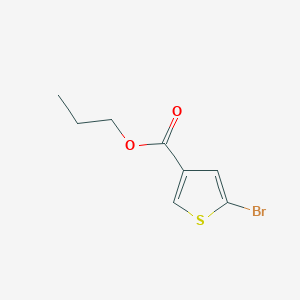
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B1449029.png)
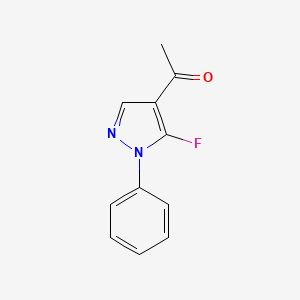
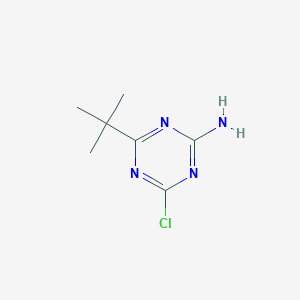
![Methyl[2-(2-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B1449032.png)